REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[C:5]([OH:12])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.OC1C=CC=C2C=1N=C(C=O)C=C2.CC([O-])=O.[Na+].Cl.[NH2:32][OH:33]>O1CCOCC1.O>[OH:12][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[N:3]=[C:2]([CH:1]=[N:32][OH:33])[CH:11]=[CH:10]2 |f:2.3,4.5|
|
Name
|
|
Quantity
|
536 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C(C=CC=C2C=C1)O
|
Name
|
SeO2
|
Quantity
|
665 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC(=NC12)C=O
|
Name
|
|
Quantity
|
63 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the solids filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography on silica (dichloromethane/MeOH, 1:0-40:1)
|
Type
|
TEMPERATURE
|
Details
|
was heated at 100° C. for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC=C2C=CC(=NC12)C=NO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87 mg | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |